Quaternium-15

Description

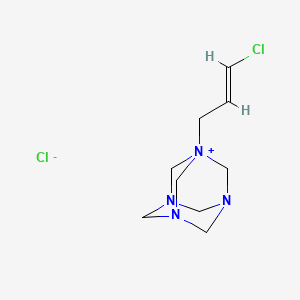

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVLWKBNNSRRR-TYYBGVCCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN4.Cl, C9H16Cl2N4 | |

| Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a cream-colored powder. (NTP, 1992), White- to cream-colored powder; [HSDB] | |

| Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quaternium-15 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes above 60 °C | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than 100 mg/mL at 72 °F (NTP, 1992), Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |

| Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<1.0X10-7 mm Hg at 25 °C | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored powder, White- to cream-colored powder | |

CAS No. |

4080-31-3, 194805-30-6, 51229-78-8 | |

| Record name | 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quaternium-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium-15 trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194805306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(3-chloro-2-propen-1-yl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methenamine 3-chloroallylochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(cis-3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERNIUM-15 TRANS-FORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W5B4VJ152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-210 °C | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Quaternium-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-15, a quaternary ammonium (B1175870) salt, has been utilized as a broad-spectrum antimicrobial agent and preservative in a variety of industrial and cosmetic formulations. Its efficacy stems from its function as a formaldehyde-releasing agent, where it slowly decomposes in aqueous environments to release formaldehyde (B43269), a potent biocide. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemical properties, interaction with microbial cells, and the critical role of formaldehyde release. This document summarizes available quantitative antimicrobial data, provides detailed experimental protocols for efficacy and formaldehyde release testing, and includes visualizations of the key molecular pathways and experimental workflows.

Introduction

This compound, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a complex organic molecule that combines the structural features of a quaternary ammonium compound with the functional ability to act as a formaldehyde donor.[1][2][3] Its primary application has been as a preservative in water-based products to prevent microbial spoilage by bacteria, yeasts, and molds.[4][5] The antimicrobial activity of this compound is predominantly attributed to the in-situ generation of formaldehyde, which then interacts with critical cellular components of microorganisms, leading to cell death.[1][2][6] Understanding the intricacies of this mechanism is crucial for its appropriate application and for the development of novel antimicrobial strategies.

Core Mechanism of Action

The antimicrobial action of this compound is a two-step process involving the release of formaldehyde and the subsequent biocidal action of formaldehyde on microbial cells.

Formaldehyde Release

This compound is not intrinsically biocidal but serves as a reservoir for formaldehyde. In the presence of water, it undergoes slow hydrolysis to release formaldehyde.[6] This process is influenced by several factors, including pH, temperature, and the composition of the formulation.[7][8] The slow and sustained release of formaldehyde helps to maintain a low but effective concentration of the biocide over time, providing long-lasting preservative action.[5]

Figure 1: Formaldehyde Release from this compound.

Antimicrobial Action of Formaldehyde

The released formaldehyde is a highly reactive molecule that readily interacts with essential biomolecules within microbial cells, leading to cellular dysfunction and death. The primary targets of formaldehyde are proteins and nucleic acids.

-

Protein Inactivation: Formaldehyde reacts with primary and secondary amines, thiols, and other nucleophilic groups present in amino acid residues of proteins.[6] This leads to the formation of Schiff bases and methylene (B1212753) bridges, causing protein cross-linking and denaturation.[6] The consequence is the inactivation of critical enzymes and structural proteins, disrupting cellular metabolism and integrity.

-

Nucleic Acid Damage: Formaldehyde can also react with the amino groups of purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA. This interaction can lead to the formation of DNA-protein cross-links, DNA strand breaks, and mutations, ultimately inhibiting DNA replication and transcription and leading to cell death.

Figure 2: Antimicrobial Signaling Pathway of Formaldehyde.

Quantitative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. While this compound has been widely used, specific MIC data in publicly available literature is limited. The following table provides estimated MIC values based on the known efficacy of formaldehyde-releasing preservatives against common spoilage microorganisms.

| Microorganism | Type | Estimated MIC of this compound (µg/mL) |

| Staphylococcus aureus (ATCC 6538) | Gram-positive Bacteria | 100 - 500 |

| Pseudomonas aeruginosa (ATCC 9027) | Gram-negative Bacteria | 250 - 1000 |

| Escherichia coli (ATCC 8739) | Gram-negative Bacteria | 250 - 1000 |

| Candida albicans (ATCC 10231) | Yeast | 500 - 2000 |

| Aspergillus brasiliensis (ATCC 16404) | Mold | 1000 - 5000 |

Disclaimer: The MIC values presented in this table are estimates based on the general efficacy of formaldehyde-releasing preservatives and may not represent the exact values for this compound. These values should be confirmed through specific laboratory testing.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Test microorganism (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

-

Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Sterile diluent (e.g., sterile water or saline)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared microbial suspension. Include a positive control (microorganism in growth medium without this compound) and a negative control (growth medium only).

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast; 28-30°C for up to 7 days for mold).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Figure 3: Experimental Workflow for MIC Determination.

Quantification of Formaldehyde Release

This protocol utilizes High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Objective: To quantify the amount of formaldehyde released from a product containing this compound over time.

Materials:

-

Product containing a known concentration of this compound

-

Formaldehyde standard solutions

-

2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Incubator or water bath

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the product containing this compound into a sealed container. If the product is not a clear aqueous solution, perform an appropriate extraction to isolate the aqueous phase.

-

Incubation: Incubate the sample at a controlled temperature (e.g., 25°C or 40°C) for a specified period (e.g., 24 hours, 7 days, 28 days).

-

Derivatization: At each time point, take an aliquot of the sample and react it with the DNPH solution to form a stable formaldehyde-DNPH derivative.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 HPLC column.

-

Use a mobile phase of acetonitrile and water to separate the formaldehyde-DNPH derivative from other components.

-

Detect the derivative using a UV detector at an appropriate wavelength (e.g., 360 nm).

-

-

Quantification: Prepare a calibration curve using formaldehyde standard solutions of known concentrations that have also been derivatized with DNPH. Quantify the amount of formaldehyde in the sample by comparing the peak area of the formaldehyde-DNPH derivative to the calibration curve.

Figure 4: Experimental Workflow for Formaldehyde Quantification.

Conclusion

This compound exerts its antimicrobial effect primarily through the slow and sustained release of formaldehyde. This mechanism provides broad-spectrum activity against bacteria, yeasts, and molds. The released formaldehyde acts as a potent biocide by cross-linking and inactivating essential proteins and nucleic acids within microbial cells. While effective, the use of this compound has been subject to regulatory scrutiny due to the allergenic potential of formaldehyde. The experimental protocols provided in this guide offer standardized methods for evaluating the antimicrobial efficacy and formaldehyde-releasing characteristics of formulations containing this compound, enabling informed development and risk assessment of products utilizing this preservative system.

References

- 1. cneasychem.com [cneasychem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Final report of the amended safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. safecosmetics.org [safecosmetics.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, a quaternary ammonium (B1175870) compound commonly known as Quaternium-15. This document details the chemical and physical properties, a step-by-step experimental protocol for its synthesis, and its applications, particularly as a biocide and a phase-transfer catalyst. The information presented herein is intended to support researchers, scientists, and drug development professionals in the synthesis and application of this compound.

Introduction

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, or this compound, is a versatile quaternary ammonium salt.[1] It is widely utilized as a preservative and antimicrobial agent in various cosmetic and industrial products.[1] Its biocidal activity stems from its ability to act as a formaldehyde-releasing agent. Furthermore, its structure makes it an effective phase-transfer catalyst in organic synthesis. This guide will focus on the laboratory-scale synthesis of this compound, providing a detailed protocol and relevant chemical data.

Chemical and Physical Properties

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a white to off-white or pale yellow powder.[2] It is soluble in water and its chemical formula is C₉H₁₆Cl₂N₄.[1][3] The compound exists as a mixture of cis and trans isomers.[1]

Table 1: Physical and Chemical Properties of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

| Property | Value | Reference |

| Molecular Weight | 251.16 g/mol | |

| Appearance | White to off-white or pale yellow powder | [2] |

| Melting Point | 178-210 °C | [4] |

| Solubility in Water | Soluble | [5] |

| CAS Number | 4080-31-3 (mixture), 51229-78-8 (cis-isomer) | [1] |

Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

The synthesis of this compound is achieved through the quaternization of hexamethylenetetramine with 1,3-dichloropropene (B49464).[1] This reaction is a classic example of a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.

Reaction Scheme

The overall reaction is as follows:

Hexamethylenetetramine + 1,3-Dichloropropene → 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.

Materials and Equipment:

-

Hexamethylenetetramine (Hexamine)

-

1,3-Dichloropropene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Vacuum source

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hexamethylenetetramine in chloroform.

-

Addition of Alkyl Halide: To the stirring solution of hexamethylenetetramine, add 1,3-dichloropropene dropwise at room temperature. An equimolar ratio of the reactants is a logical starting point.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 50-55 °C) with continuous stirring. The reaction is typically allowed to proceed for 24 hours.

-

Product Precipitation: As the reaction progresses, the product, 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, will precipitate out of the chloroform solution as a solid.

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold chloroform to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to remove residual solvent. A rotary evaporator can be used for efficient drying.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Table 2: Summary of Reaction Parameters

| Parameter | Value |

| Reactants | Hexamethylenetetramine, 1,3-Dichloropropene |

| Solvent | Chloroform |

| Reaction Temperature | 50-55 °C (Reflux) |

| Reaction Time | 24 hours |

| Work-up | Filtration and washing with cold chloroform |

Quantitative Data

While a specific yield for the described laboratory protocol is not available in the searched literature, a purity of ≥97% is commercially available for the cis-isomer. Spectroscopic data for the final product is crucial for its characterization.

Table 3: Spectroscopic Data for 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (Expected)

| Spectroscopic Technique | Expected Peaks/Shifts |

| ¹H NMR | Signals corresponding to the adamantane (B196018) cage protons and the chloroallyl group protons. |

| ¹³C NMR | Signals for the carbon atoms of the adamantane core and the chloroallyl side chain. |

| FT-IR (cm⁻¹) | Characteristic peaks for C-N stretching, C-H stretching and bending, and C-Cl stretching. |

Note: Specific peak assignments would require experimental data.

Applications and Mechanisms of Action

Biocidal Activity: Formaldehyde (B43269) Release

This compound functions as an effective biocide by slowly releasing formaldehyde in aqueous environments.[1] Formaldehyde is a potent antimicrobial agent that inactivates microorganisms. This slow-release mechanism provides a sustained antimicrobial effect, making it a valuable preservative in various formulations.

Caption: Biocidal mechanism of this compound via formaldehyde release.

Phase-Transfer Catalysis

The quaternary ammonium structure of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride allows it to function as a phase-transfer catalyst (PTC). It facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction can proceed. The lipophilic adamantane cage and the hydrophilic quaternary ammonium group enable this transport across the phase boundary.

Caption: General mechanism of phase-transfer catalysis by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride. The provided experimental protocol, based on established chemical principles, offers a solid foundation for its laboratory preparation. The quantitative data and descriptions of its mechanisms of action as a biocide and phase-transfer catalyst further enhance the understanding of this important compound for professionals in research and drug development. Further experimental work is encouraged to refine the synthesis protocol and to fully characterize the final product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | C9H16Cl2N4 | CID 6435993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unveiling the Mechanism of Formaldehyde Release from Quaternium-15 in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium (B1175870) salt widely utilized as a preservative in cosmetics, personal care products, and various industrial formulations due to its broad-spectrum antimicrobial activity.[1][2][3] Its efficacy stems from its ability to act as a formaldehyde-releasing agent in aqueous environments.[1][2] Understanding the precise mechanism, kinetics, and influencing factors of this formaldehyde (B43269) release is paramount for formulation scientists and researchers to ensure product stability, safety, and regulatory compliance. This technical guide provides an in-depth exploration of the formaldehyde release mechanism from this compound in aqueous solutions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Chemical Mechanism of Formaldehyde Release

The release of formaldehyde from this compound in aqueous solutions is primarily attributed to its hydrolysis, a reaction that is notably influenced by the solution's pH.[1][4] While this compound is reported to be reasonably stable in a broad pH range of 4.0 to 10.5, deviations from this, particularly towards acidic conditions, can accelerate its decomposition.[5] The core of this degradation is the hydrolysis of the hexamethylenetetramine moiety of the molecule.

At lower pH values, the hydrolysis is thought to proceed via a mechanism akin to the Delepine reaction.[4] This acid-catalyzed hydrolysis leads to the breakdown of the adamantane-like cage structure, ultimately yielding formaldehyde, ammonia, and a chloroallylamine derivative. It is the slow and controlled release of formaldehyde that imparts the preservative effect.

Caption: Hydrolysis pathway of this compound leading to formaldehyde release.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release from this compound are not constant but are influenced by several factors, primarily pH and temperature.

-

pH: As mentioned, acidic conditions can promote the hydrolysis of this compound, leading to a more significant release of formaldehyde.[4]

-

Temperature: Elevated temperatures can also accelerate the degradation of this compound. It has been noted that decomposition occurs when the substance is heated above 60°C, with decomposition products including pyrimidines and formamides.[5] Longer storage times, even at room temperature, can also lead to a reduction in detectable this compound, implying a slow, continuous release of formaldehyde.[5]

Quantitative Analysis of Formaldehyde Release

The quantification of formaldehyde released from this compound is crucial for safety and efficacy assessments. Various analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a prominent method.

| Concentration of this compound | Analytical Method | Formaldehyde Detected | Reference |

| 0.1% in cream | Polarographic analysis | 0.01% (100 ppm) | [5] |

| 2.0% in cream | Polarographic analysis | 0.2% (2000 ppm) | [5] |

| 0.2% aqueous solution | C-13 NMR | Not detected (>70 mg/mL detection limit) | [5] |

| 0.1% in shampoo | C-13 NMR | Not detected (>60 mg/g detection limit) | [5] |

It is important to note that the detection of formaldehyde can be influenced by the analytical method's sensitivity and the specific conditions of the formulation and storage.

Experimental Protocols for Formaldehyde Quantification

High-Performance Liquid Chromatography with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization

This is a widely used and sensitive method for the quantification of formaldehyde. The principle involves the reaction of formaldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be detected by UV-Vis spectrophotometry.

Caption: Workflow for formaldehyde quantification by HPLC-DNPH.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of formaldehyde of known concentrations.

-

Sample Preparation: Prepare an aqueous solution of the this compound-containing sample.

-

Derivatization:

-

To a known volume of the sample and each standard, add a solution of 2,4-dinitrophenylhydrazine (typically in an acidic medium like acetonitrile (B52724) with phosphoric acid).[2]

-

The reaction mixture is often heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[2]

-

-

Extraction: After cooling, the formed formaldehyde-DNPH derivative is extracted into a suitable organic solvent (e.g., acetonitrile).

-

HPLC Analysis:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.[6]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The eluent is monitored with a UV-Vis detector at a wavelength of approximately 355 nm.[2]

-

-

Quantification: The concentration of formaldehyde in the sample is determined by comparing the peak area of the formaldehyde-DNPH derivative from the sample to the calibration curve generated from the standards.

Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) Spectroscopy

C-13 NMR can be used to identify and quantify formaldehyde in a sample. This method has the advantage of being non-destructive and providing structural information.

Methodology:

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., D₂O). An internal standard (e.g., 1,4-dioxane) can be added for quantification.[5]

-

NMR Analysis:

-

The C-13 NMR spectrum of the sample is acquired on a high-resolution NMR spectrometer.

-

The presence of formaldehyde is indicated by a characteristic signal in the spectrum (the exact chemical shift will depend on the solvent and other components).

-

-

Quantification: The concentration of formaldehyde can be determined by comparing the integral of the formaldehyde signal to the integral of the known concentration of the internal standard.

It is important to note that the sensitivity of C-13 NMR may be a limiting factor for detecting low levels of formaldehyde.[5]

Colorimetric Methods

Colorimetric methods offer a simpler and often more rapid approach for formaldehyde determination, although they may be less specific than chromatographic methods.

Methodology (using Acetylacetone):

-

Reagent Preparation: Prepare a solution of acetylacetone (B45752), ammonium acetate, and acetic acid.

-

Reaction:

-

A known volume of the this compound sample solution is mixed with the acetylacetone reagent.

-

The mixture is heated (e.g., in a water bath) to facilitate the reaction between formaldehyde and acetylacetone, which forms a yellow-colored product (3,5-diacetyl-1,4-dihydrolutidine).

-

-

Measurement: After cooling to room temperature, the absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 412 nm.

-

Quantification: The concentration of formaldehyde is determined by comparing the absorbance of the sample to a calibration curve prepared from formaldehyde standards.

Conclusion

The release of formaldehyde from this compound in aqueous solutions is a complex process governed by chemical kinetics and influenced by environmental factors such as pH and temperature. The primary mechanism is hydrolysis, which is more pronounced under acidic conditions. Accurate quantification of the released formaldehyde is essential for ensuring the safety and efficacy of products containing this preservative. A variety of analytical techniques, including HPLC-DNPH, C-13 NMR, and colorimetric methods, can be employed for this purpose, each with its own advantages and limitations. A thorough understanding of these principles and methodologies is critical for researchers, scientists, and drug development professionals working with formulations containing this compound.

References

- 1. pure.rug.nl [pure.rug.nl]

- 2. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. safecosmetics.org [safecosmetics.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Data of Quaternium-15 (CAS Number: 4080-31-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for Quaternium-15 (B179280), identified by CAS number 4080-31-3. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, experimental context, and visual representation of its chemical transformations.

Physicochemical Properties

This compound, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a quaternary ammonium (B1175870) salt.[1][2] It presents as a cream-colored powder with a characteristic pungent odor.[1][3] This compound is widely utilized as a preservative and antimicrobial agent in cosmetics and various industrial products due to its ability to release formaldehyde (B43269).[4][5]

General and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | [1] |

| CAS Number | 4080-31-3 | [1] |

| Molecular Formula | C₉H₁₆Cl₂N₄ | [6] |

| Molecular Weight | 251.156 g/mol | [6] |

| Physical Description | Cream-colored powder with a pungent odor | [1][3] |

| Melting Point | 178-210 °C | [6][7][8] |

| Boiling Point | Decomposes above 60 °C; A rough estimate of 396.43°C has also been reported. | [6][7][8][9] |

| Density | 1.2898 (rough estimate) | [6][7] |

| Vapor Pressure | <1.0 x 10⁻⁷ mm Hg at 25 °C | [9] |

| LogP (Octanol/Water Partition Coefficient) | -0.1 | [9] |

Solubility Data

This compound is readily soluble in water and shows varying degrees of solubility in other organic solvents.[1]

| Solvent | Solubility ( g/100 g of solvent at 25 °C) | References |

| Water | 127.2 | [3][9] |

| Methanol | 20.8 | [3][9] |

| Propylene Glycol | 18.7 | [3][9] |

| Glycerine | 12.6 | [3][9] |

| Ethanol | 2.04 | [3][9] |

| Isopropanol | <0.1 | [3][9] |

| Mineral Oil | <0.1 | [1][3][9] |

Stability and Decomposition

This compound is reasonably stable in a broad pH range of 4.0 to 10.5 and in the presence of various cosmetic ingredients.[1] However, it is known to decompose when heated above 60 °C, with decomposition products including pyrimidines and formamides.[1][3] A significant characteristic of this compound is its function as a formaldehyde-releaser, which is the basis for its antimicrobial activity.[5] This release of formaldehyde occurs through hydrolysis, particularly under acidic conditions, in a process related to the reverse of a Delépine reaction.[1]

Experimental Protocols for Physicochemical Data Determination

The following section outlines standardized methodologies for determining the key physicochemical properties of solid chemical substances like this compound, based on internationally recognized guidelines.

Melting Point/Melting Range (OECD 102 / USP <741>)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.

-

Capillary Method: A small, finely powdered sample is packed into a capillary tube. The tube is heated in a controlled manner in a liquid bath or a metal block.[9][10] The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range.[10]

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the thermogram.[9]

Boiling Point (OECD 103 / USP <721>)

For substances that decompose, like this compound, a true boiling point at atmospheric pressure is not determinable. The reported boiling point is an estimate. Standard methods for determining boiling points of stable liquids include:

-

Ebulliometer Method: This method determines the boiling point by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.[4]

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure.[4]

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses.[4]

Water Solubility (OECD 105 / USP <1236>)

Water solubility is determined as the saturation mass concentration of the substance in water at a given temperature.

-

Flask Method: A surplus of the solid substance is agitated in water at a constant temperature for a sufficient time to reach equilibrium.[6][11] The solution is then filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[11]

-

Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.[6][11]

Partition Coefficient (n-octanol/water) (OECD 107 / OECD 117)

The n-octanol/water partition coefficient (LogP or Kₒₗ) is a measure of a chemical's lipophilicity.

-

Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is placed in a flask with the other immiscible solvent. The flask is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2]

-

HPLC Method (OECD 117): This method estimates the partition coefficient based on the retention time of the substance on a reverse-phase HPLC column. The retention time is correlated with the known LogP values of a series of standard compounds.[3]

Chemical Pathways

The synthesis and decomposition of this compound are key to understanding its function and reactivity.

Synthesis of this compound

This compound is synthesized by the reaction of hexamethylenetetramine with 1,3-dichloropropene.[1] This reaction is a variation of the Delépine reaction, where an alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium salt.[4][11]

Caption: Synthesis of this compound via the Delépine Reaction.

Decomposition and Formaldehyde Release

The antimicrobial activity of this compound is attributed to its ability to slowly release formaldehyde through hydrolysis.[5] This decomposition is essentially the reverse of the Delépine reaction, where the quaternary ammonium salt breaks down in the presence of water, particularly under acidic conditions.[1]

Caption: Decomposition pathway of this compound leading to formaldehyde release.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. Delépine reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. Is this compound a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.rug.nl [pure.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. Delepine reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Quaternium-15 in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, chemically known as cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium (B1175870) salt widely utilized as a preservative in cosmetics, personal care products, and various industrial applications.[1][2] Its efficacy as an antimicrobial agent stems from its function as a formaldehyde-releaser, which can inhibit the growth of bacteria, yeast, and molds.[1][3] For formulation scientists and researchers, understanding the solubility profile of this compound in different solvents is critical for developing stable, effective, and homogenous product formulations. This guide provides a detailed overview of its solubility in common organic solvents, outlines a standard experimental protocol for solubility determination, and presents logical workflows relevant to its application.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The data indicates a high affinity for polar solvents, particularly water, and significantly lower solubility in non-polar organic solvents. The following table summarizes the quantitative solubility data at 25°C.

| Solvent | Solubility ( g/100 g of solvent at 25°C) | Reference |

| Water | 127.2 | [4][5] |

| Methanol | 20.8 | [4][5] |

| Propylene Glycol | 18.7 | [4][5] |

| Glycerine | 12.6 | [4][5] |

| Ethanol (absolute) | 2.4 | [5][6] |

| Isopropanol | <0.1 | [4][5] |

| Mineral Oil | <0.1 | [4][5] |

| Acetone | Almost Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

Mechanism of Action: Formaldehyde (B43269) Release

This compound's primary function as a preservative is not due to the intact molecule but its ability to release formaldehyde in aqueous solutions.[7] This slow release ensures a sustained antimicrobial effect. The relationship is straightforward: the presence of this compound in a formulation leads to the controlled release of formaldehyde, which then acts as the biocidal agent.

References

Pharmacokinetics and Metabolism of Quaternium-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride). The data presented is primarily derived from studies conducted on female Fischer 344 rats, which form the basis of our current understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Pharmacokinetic Data

The systemic exposure and fate of this compound are highly dependent on the route of administration. Oral administration leads to significant absorption, whereas dermal application results in minimal systemic uptake.

Table 1: Absorption of this compound in Female Fischer 344 Rats (48-hour period)

| Administration Route | Dose (mg/kg) | Absorption (% of Dose) |

|---|---|---|

| Oral | 5 or 75 | 84% - 88%[1] |

| Dermal | 5 or 75 | 1% - 2%[1] |

Table 2: Excretion Kinetics of this compound in Female Fischer 344 Rats

| Excretion Phase | Half-Life (t½) |

|---|---|

| Initial Rapid Phase | 1.3 ± 0.1 hours[1] |

| Slow Terminal Phase | 22.7 ± 2.0 hours[1] |

Table 3: Metabolism of this compound

| Systemic Availability | Extent of Metabolism | Identified Metabolites | Unidentified Metabolites |

|---|

| Following systemic circulation | Extensive[1] | Formic Acid (tentatively identified)[1] | Several other metabolites detected in urine but not successfully identified[1] |

Experimental Protocols

The primary in vivo pharmacokinetic study on this compound utilized a well-defined protocol to assess its ADME properties.

2.1 Animal Model and Dosing

-

Species: Female Fischer 344 rats.[1]

-

Group Size: Three rats per experimental group.[1]

-

Test Substance: this compound, with radiolabeling on either the hexamethylenetetramine ring or the chloropropene side chain to trace the molecule and its metabolites.[1]

-

Dosage Levels: 5 mg/kg and 75 mg/kg.[1]

2.2 Administration Routes

-

Oral (PO): Administered to study systemic absorption and metabolism following ingestion.[1]

-

Dermal: Applied to the skin to simulate cosmetic use and evaluate skin penetration.[1]

-

Intravenous (IV): A 5 mg/kg dose was administered to establish a baseline for 100% bioavailability and to study distribution and excretion independent of absorption.[1]

2.3 Sample Collection and Analysis

-

Matrices Collected: Standard procedures were used to collect urine, feces, blood, and expired air over a 48-hour period.[1]

-

Analytical Method: Radioactivity in the collected samples was measured to quantify the amount of this compound and its derivatives that were absorbed, distributed, and excreted. Metabolite identification was attempted, though with limited success.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental design and the metabolic fate of this compound based on the available data.

Summary and Conclusion

The in vivo data from studies in rats indicate that this compound is poorly absorbed through the skin but is almost completely absorbed when administered orally.[1] Once in the systemic circulation, the compound is metabolized extensively and excreted with a bimodal half-life, characterized by a rapid initial clearance followed by a much slower terminal phase.[1] The extent of metabolism is influenced by the administration route.[1] While formic acid has been tentatively identified as one metabolite, several other metabolic products remain uncharacterized.[1] This ADME profile is critical for safety assessments, particularly in distinguishing the risks associated with dermal exposure from cosmetic use versus oral ingestion.

References

The Degradation of Quaternium-15: A Technical Guide to Pathways and Byproducts

Introduction

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium (B1175870) salt widely utilized as a preservative in cosmetic and industrial products.[1][2][3] Its efficacy as an antimicrobial agent stems from its ability to act as a formaldehyde-releaser, with the slow release of formaldehyde (B43269) providing biocidal properties.[2][4] However, this degradation process, which is fundamental to its function, also leads to the formation of byproducts that are critical to understand for safety, stability, and regulatory compliance. This technical guide provides an in-depth analysis of the degradation pathways of this compound, its resulting byproducts, and the analytical methodologies used for their characterization.

Primary Degradation Pathways

The decomposition of this compound is primarily influenced by environmental conditions such as pH, temperature, and the presence of water. The two main pathways are hydrolysis and thermal degradation.

Hydrolysis: The Predominant Pathway

In aqueous formulations, the principal degradation mechanism for this compound is hydrolysis.[5] This process involves the cleavage of the molecule by water, leading to the release of formaldehyde.[1][5] The rate of hydrolysis is influenced by pH; it is known to be reasonably stable in a broad pH range of 4.0 to 10.5.[6] However, at lower pH values, acid hydrolysis can accelerate the release of formaldehyde through a mechanism known as the Delepine reaction.[2][3]

The antimicrobial activity of this compound is intrinsically linked to this hydrolytic release of formaldehyde.[7] It is theorized that a single molecule of this compound can ultimately release a maximum of six formaldehyde molecules.[5]

Caption: General hydrolysis pathway of this compound.

Thermal Degradation

This compound is sensitive to heat and undergoes decomposition at temperatures above 60°C.[6] High-temperature degradation results in a different profile of byproducts compared to hydrolysis. At elevated temperatures, such as those that might be encountered during manufacturing or a fire, the decomposition can yield pyrimidines and formamides.[6] This process may also result in the release of toxic and flammable vapors.[6]

Caption: Byproducts of thermal degradation.

Degradation Byproducts

The primary byproduct of concern is formaldehyde, due to its potential as a skin sensitizer.[4][8] Other byproducts are generally associated with more extreme degradation conditions.

-

Formaldehyde : The main functional and degradative byproduct in typical use conditions. Its presence is the reason this compound is classified as a formaldehyde-releasing preservative.[2][8]

-

Pyrimidines and Formamides : These compounds are formed under conditions of thermal stress (above 60°C).[6]

-

Formic Acid : Tentatively identified as a metabolite of this compound in animal studies, suggesting systemic absorption and metabolism can occur.[1]

Quantitative Analysis of Degradation

The rate of this compound degradation and the subsequent release of formaldehyde are dependent on the formulation's matrix, pH, and storage conditions.

| Parameter | Matrix | This compound Conc. | Formaldehyde Conc. | Analytical Method | Reference |

| Formaldehyde Content | Cream | 0.1% | 1000 ppm (0.1%) | Polarographic Analysis | [6] |

| Formaldehyde Content | Cream | 2.0% | 2000 ppm (0.2%) | Polarographic Analysis | [6] |

| Formaldehyde Content | 0.2% Aqueous Solution | 0.2% | < 70 mg/mL (Detection Limit) | C-13 NMR Spectroscopy | [6] |

| Formaldehyde Content | Shampoo | 0.1% | < 60 mg/g (Detection Limit) | C-13 NMR Spectroscopy | [6] |

| pH | Matrix | This compound Conc. | Half-Life | Reference |

| 5 | 0.05 M Buffer Solution | 1004 ppm | 6.3 days | [1] |

| 7 | 0.05 M Buffer Solution | 1004 ppm | 13 days | [1] |

| 9 | 0.05 M Buffer Solution | 1004 ppm | 26 days | [1] |

Experimental Protocols for Degradation Analysis

Accurate quantification of this compound and its byproducts, particularly free formaldehyde, is essential for product safety and quality control.

Protocol 1: Quantification of Free Formaldehyde by HPLC

A highly sensitive method for determining free formaldehyde in cosmetic products involves High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[9][10]

-

Sample Preparation : The cosmetic product is extracted to isolate the aqueous phase containing formaldehyde.

-

Derivatization : The extract is reacted with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a stable hydrazone derivative that is readily detectable by UV-Vis.

-

HPLC Analysis : The derivatized sample is injected into an HPLC system.

-

Column : Reversed-phase C8 or C18 column.[9]

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 45% acetonitrile).[9]

-

Detection : UV detector set to a wavelength of 345 nm.[9]

-

-

Quantification : The concentration of the formaldehyde-DNPH derivative is determined by comparing its peak area to a calibration curve prepared from known standards. The detection limit for this method can be as low as 0.2 ppm.[9]

Caption: Workflow for formaldehyde analysis via HPLC.

Protocol 2: Semi-Quantitative Detection of Formaldehyde

The chromotropic acid (CA) method provides a simpler, semi-quantitative screening for the presence of formaldehyde.[10] In this colorimetric test, formaldehyde reacts with chromotropic acid in the presence of a strong acid (e.g., sulfuric acid) to produce a purple-colored complex. The intensity of the color is proportional to the formaldehyde concentration and can be compared to standards.[10]

Protocol 3: Purity and Stability Analysis

A range of analytical techniques are employed to assess the purity of this compound raw material and its stability in formulations:

-

C-13 Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify and quantify this compound and potential degradation products, including formaldehyde, in various matrices.[6]

-

Titration : Acidity and chloride titration methods are used to determine the concentration of the active ingredient (cis-CTAC) in raw material batches.[11]

-

Gas Chromatography (GC) : Employed to detect volatile organic impurities in this compound samples.[11]

Conclusion

The degradation of this compound is a complex process intrinsically linked to its function as a preservative. The primary pathway in cosmetic formulations is hydrolysis, leading to the controlled release of formaldehyde. This release is influenced by formulation characteristics, most notably pH and storage temperature. While effective for preservation, the released formaldehyde is a known allergen, necessitating careful formulation and quantitative analysis to ensure product safety. Thermal degradation, occurring at temperatures above 60°C, leads to different byproducts such as pyrimidines and formamides. A thorough understanding of these degradation pathways and the application of robust analytical methods are paramount for researchers, scientists, and drug development professionals to develop safe, stable, and effective products.

References

- 1. Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. naenaes.com [naenaes.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. View Attachment [cir-reports.cir-safety.org]

- 7. researchgate.net [researchgate.net]

- 8. safecosmetics.org [safecosmetics.org]

- 9. researchgate.net [researchgate.net]

- 10. Formaldehyde may be found in cosmetic products even when unlabelled - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

The Rise and Fall of a Preservative Powerhouse: A Technical History of Quaternium-15

For decades, Quaternium-15 stood as a stalwart preservative in the cosmetic, personal care, and industrial sectors. Its broad-spectrum antimicrobial efficacy and cost-effectiveness made it a go-to choice for formulators worldwide. However, growing concerns over its mechanism of action—the release of formaldehyde (B43269)—led to intense scrutiny and an eventual decline in its use, culminating in regulatory bans in several regions. This in-depth technical guide explores the historical development of this compound, from its chemical synthesis and rise to prominence to the scientific investigations that ultimately defined its legacy.

Genesis of a Preservative: Synthesis and Commercialization

This compound, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a quaternary ammonium (B1175870) salt synthesized from the reaction of hexamethylenetetramine and 1,3-dichloropropene.[1] This reaction produces a mixture of cis and trans isomers. The isolated cis-isomer was primarily used in cosmetic applications, while the mixed isomer product found broader use in industrial formulations such as metal-cutting fluids, latex paints, and adhesives.[1]

Marketed under various trade names, including Dowicil™ 200, Dowicil™ 75, and Dowicil™ 100 by the Dow Chemical Company, this compound became a widely used preservative due to its effectiveness against a broad range of microorganisms.

The Double-Edged Sword: Mechanism of Antimicrobial Action

The preservative power of this compound lies in its ability to act as a formaldehyde-releasing agent.[1] In aqueous solutions, it slowly decomposes to release formaldehyde, a potent biocide that effectively kills bacteria, yeasts, and molds. This slow-release mechanism was advantageous as it provided sustained antimicrobial protection in product formulations. The rate of formaldehyde release is dependent on factors such as pH and the presence of other ingredients in the formulation.

Gauging the Power: Antimicrobial Efficacy

This compound demonstrated a broad spectrum of activity against common spoilage microorganisms found in cosmetic and industrial products. Its efficacy has been documented in numerous studies, with minimum inhibitory concentration (MIC) values varying depending on the microbial species and the test conditions.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (ppm) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 10 - 100 |

| Escherichia coli | Gram-negative Bacteria | 25 - 100 |

| Staphylococcus aureus | Gram-positive Bacteria | 25 - 100 |

| Candida albicans | Yeast | 100 - 400 |

| Aspergillus niger | Mold | 200 - 800 |

Note: The MIC values presented are a general range compiled from various sources and can vary based on specific strains and testing methodologies.

Unmasking the Release: Analytical Methods for Formaldehyde Quantification

The quantification of formaldehyde released from this compound has been a critical aspect of its study, driven by both efficacy and safety considerations. Several analytical techniques have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with pre-column or post-column derivatization, is a widely used method for the determination of formaldehyde.

Experimental Protocol: HPLC with Pre-column Derivatization (DNPH Method)

-

Sample Preparation: A known weight of the cosmetic or liquid sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[2]

-

Derivatization: The sample solution is reacted with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium to form a stable formaldehyde-DNPH derivative (hydrazone).[2]

-

Chromatographic Separation: The resulting solution is injected into an HPLC system equipped with a reverse-phase column (e.g., C8 or C18).[2][3]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase in an isocratic or gradient elution mode.[2][3]

-

Detection: The formaldehyde-DNPH derivative is detected using a UV-Vis detector at a wavelength of approximately 345-355 nm.[2][3]

-

Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared with standard solutions of the formaldehyde-DNPH derivative.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers another robust method for formaldehyde quantification, often involving derivatization to a more volatile compound.

Experimental Protocol: Headspace GC-MS with Derivatization

-

Sample Preparation: A weighed amount of the sample is placed in a headspace vial.[4]

-

Derivatization: A derivatizing agent, such as a solution of methanol, ethanol, and hydrochloric acid, is added to the vial. The vial is sealed and heated to allow the reaction of formaldehyde to form stable acetals (e.g., methylal, ethylal).[4]

-

Headspace Sampling: The vial is heated in a headspace autosampler, and a portion of the vapor phase containing the volatile derivatives is injected into the GC-MS system.

-

Gas Chromatographic Separation: The derivatives are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to ensure good separation.[5]

-

Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative and quantitative information.[5]

-

Quantification: The amount of formaldehyde is determined by comparing the peak areas of the derivatives in the sample to those of a calibration curve prepared from standard formaldehyde solutions.

The Turning Tide: Regulatory Scrutiny and Historical Timeline

The use of this compound came under increasing scrutiny due to its formaldehyde-releasing nature and the classification of formaldehyde as a known human carcinogen. Concerns about skin sensitization and allergic contact dermatitis also played a significant role in its re-evaluation by regulatory bodies.

-

1980s: The Cosmetic Ingredient Review (CIR) Expert Panel first reviewed the safety of this compound and concluded it was safe as a cosmetic ingredient at the concentrations then in use (up to 1.0%).[6]

-

2010: The CIR Expert Panel re-opened the safety assessment of this compound, noting an increase in the frequency of sensitization in North America. They concluded that it was safe for use in cosmetics up to a concentration of 0.2%.[5][7][8]

-

2011: The European Scientific Committee on Consumer Safety (SCCS) issued an opinion on the cis-isomer of this compound, raising concerns about its safety due to its classification as toxic for reproduction and the lack of sufficient toxicological data.[1]

-

2017: The European Union banned the use of this compound in cosmetic products.[9]

-

2025: California's ban on this compound in cosmetic products sold in the state is set to take effect.[10]

-

2027: Washington state will ban the intentional addition of formaldehyde-releasing chemicals, including this compound, in cosmetics.[11]

The historical trajectory of this compound serves as a compelling case study in the evolution of preservative science and regulatory oversight in the chemical and cosmetic industries. While its efficacy as an antimicrobial agent is undisputed, the inherent properties of its mechanism of action ultimately led to its displacement by alternative preservative systems in many applications. This shift reflects the ongoing drive within the scientific and regulatory communities to ensure the safety of consumer and industrial products.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. jfda-online.com [jfda-online.com]

- 7. Final report of the amended safety assessment of this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

- 11. ewg.org [ewg.org]

Quaternium-15: A Technical Examination of its Surfactant and Antistatic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, chemically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is a versatile quaternary ammonium (B1175870) salt.[1] While widely recognized for its preservative action, stemming from its ability to release formaldehyde (B43269), it also possesses significant properties as a cationic surfactant and an antistatic agent.[2][3][4] This technical guide provides an in-depth analysis of these latter functions, offering insights into its mechanisms of action, quantitative performance metrics, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical behavior in various formulations.

Core Functions of this compound

This compound is utilized in a wide array of products, including cosmetics, personal care items, and industrial formulations.[3][5] Its utility extends beyond preservation to encompass roles that enhance product performance and stability.

As a surfactant , this compound reduces the surface tension between different phases, such as oil and water, enabling the formation of stable emulsions.[3] This property is crucial in the formulation of creams, lotions, and other emulsified products.

As an antistatic agent , it mitigates the buildup of static electricity on surfaces, a critical function in hair care products to control frizz and in various industrial applications to prevent electrostatic discharge.[4][6]

Quantitative Performance Data

Due to the proprietary nature of specific formulation data, publicly available quantitative performance metrics for this compound are scarce. The following tables present illustrative data typical for quaternary ammonium compounds of similar structure and function, providing a benchmark for formulation development and evaluation.

Table 1: Illustrative Surfactant Properties of a Representative Quaternary Ammonium Compound

| Property | Typical Value Range | Test Method |

| Critical Micelle Concentration (CMC) | 1 - 10 mM | Surface Tensiometry, Conductivity |

| Surface Tension at CMC (γ_CMC) | 30 - 40 mN/m | Du Noüy Ring or Wilhelmy Plate Method |

| Hydrophilic-Lipophilic Balance (HLB) | 10 - 15 | Calculation based on molecular structure |

Table 2: Illustrative Antistatic Performance of a Representative Quaternary Ammonium Compound

| Property | Typical Value Range | Test Method |

| Surface Resistivity (Ω/sq) | 109 - 1011 | ASTM D257 |

| Static Decay Time (to 10% of initial) | < 2 seconds | Federal Test Method Standard 101C, Method 4046 |

Mechanisms of Action

Surfactant Action

The surfactant properties of this compound arise from its amphiphilic molecular structure. The molecule possesses a positively charged hydrophilic head (the quaternary ammonium group) and a hydrophobic tail. This dual nature allows it to align at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of stable emulsions.

Antistatic Action

The antistatic effect of this compound is primarily attributed to its hygroscopic nature.[7] As a quaternary ammonium salt, it attracts and binds atmospheric moisture, forming a thin, conductive layer of water on the surface to which it is applied.[7][8] This aqueous layer allows for the dissipation of static electrical charges, preventing their accumulation.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the surfactant and antistatic properties of this compound.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Method 1: Surface Tensiometry [9]

-